
(4-Fluoro-1H-indol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-1H-indol-5-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. This compound is characterized by the presence of a boronic acid group attached to the 5-position of the indole ring, with a fluorine atom at the 4-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-1H-indol-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the transition-metal-catalyzed borylation of halogenated indoles using diboronic acid esters or boron reagents under mild conditions . For instance, the reaction of 4-fluoro-5-iodoindole with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve scalable processes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluoro-1H-indol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
(4-Fluoro-1H-indol-5-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Fluoro-1H-indol-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the transition metal catalyst. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product . The fluorine atom on the indole ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
Comparación Con Compuestos Similares
(1H-Indol-5-yl)boronic acid: Lacks the fluorine atom at the 4-position, resulting in different electronic properties and reactivity.
(1-Methyl-1H-indol-4-yl)boronic acid: Contains a methyl group at the 1-position, which can influence its steric and electronic properties.
1H-Indazole-5-boronic acid: Features an indazole ring instead of an indole ring, leading to different chemical behavior.
Uniqueness: The presence of the fluorine atom at the 4-position of (4-Fluoro-1H-indol-5-yl)boronic acid imparts unique electronic properties that can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in organic synthesis and drug discovery .
Propiedades
Fórmula molecular |
C8H7BFNO2 |
|---|---|
Peso molecular |
178.96 g/mol |
Nombre IUPAC |
(4-fluoro-1H-indol-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-8-5-3-4-11-7(5)2-1-6(8)9(12)13/h1-4,11-13H |
Clave InChI |
HQWCEGYQSPEGML-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C2=C(C=C1)NC=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


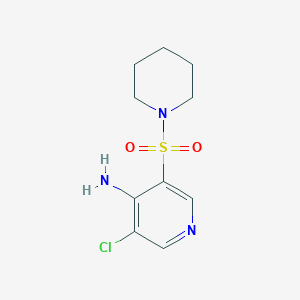
![Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc](/img/structure/B13010103.png)
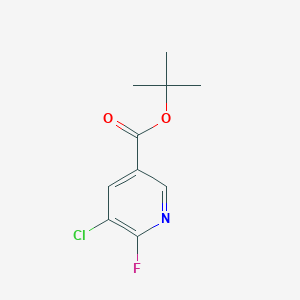
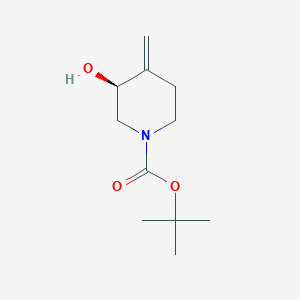

![Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13010120.png)
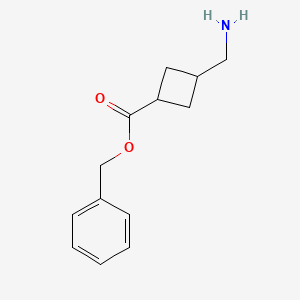
![2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid](/img/structure/B13010132.png)
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13010136.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13010149.png)
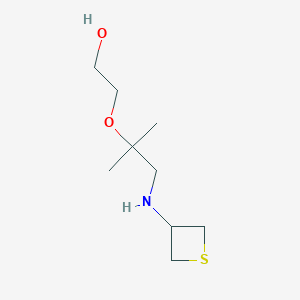
![2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile](/img/structure/B13010156.png)

![6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010164.png)
